Tafenoquine
Overview
Description
Synthesis Analysis
An efficient and sustainable synthesis of Tafenoquine has been achieved through an 11-step, 8-pot synthesis process, starting from commercially available materials. This method offers a 42% overall yield and is considered greener and more economically attractive compared to previous manufacturing processes, which utilized environmentally harmful solvents and toxic reagents (Kavthe, Kincaid, & Lipshutz, 2022).
Molecular Structure Analysis
Although specific studies on the molecular structure analysis of Tafenoquine were not highlighted, its structural relation to primaquine suggests it shares the 8-aminoquinoline scaffold that is critical for its antimalarial activity. The modifications in Tafenoquine's structure compared to primaquine are believed to contribute to its longer half-life and enhanced activity against malaria parasites.
Chemical Reactions and Properties
Tafenoquine's chemical properties, such as its interaction with hypochlorite (OCl−), have been studied. Tafenoquine acts as a fluorescent receptor for the ratiometric detection of OCl−, showcasing its versatile chemical reactivity. This interaction is based on the OCl−-selective cyclization of Tafenoquine's pentan-1,4-diamine moiety, leading to a blue-shifted fluorescence, which can be used for rapid, selective, and sensitive detection of OCl− in various applications (Das, Hayashi, Shiraishi, & Hirai, 2017).
Physical Properties Analysis
The physical properties of Tafenoquine, such as solubility and bioavailability, have been enhanced through the development of a microemulsion formulation. This formulation, with particle sizes less than 20 nm, significantly improved the oral bioavailability of Tafenoquine in mice, suggesting its potential for improved therapeutic efficacy and reduced toxicity (Melariri, Kalombo, Nkuna, Dube, Hayeshi, Ogutu, Gibhard, Dekock, Smith, Wiesner, & Swai, 2015).
Chemical Properties Analysis
Tafenoquine's chemical properties enable its role as an antimalarial agent, with activity against all human life cycle stages of Plasmodium vivax, including dormant liver stages. Its long half-life and the requirement for pre-administration screening for glucose-6-phosphate dehydrogenase (G6PD) deficiency highlight the importance of understanding its chemical interactions and metabolic pathways to ensure safety and efficacy in clinical use (Hounkpatin, Kreidenweiss, & Held, 2019).
Scientific Research Applications
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Application in Malaria Treatment
- Summary of Application : Tafenoquine is used for the radical cure of Plasmodium vivax malaria . It’s an 8-aminoquinoline antimalarial drug related to primaquine .
- Methods of Application : Tafenoquine is administered orally. The FDA has approved a single-dose of Krintafel (150 mg tafenoquine per tablet) for the radical cure of P. vivax in patients aged 16 years and older .
- Results or Outcomes : Tafenoquine has shown efficacy in preventing the relapse of P. vivax malaria .
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Application in Malaria Prophylaxis
- Summary of Application : Tafenoquine is used for the prophylaxis of malaria .
- Methods of Application : The FDA has approved the use of Arakoda (100 mg tafenoquine per tablet) for prophylaxis of malaria in patients aged 18 years and older .
- Results or Outcomes : Tafenoquine has been effective in preventing malaria, offering potential advantages of less frequent dosing for prophylaxis .
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Application in Pharmacokinetic Study
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Application in Treatment of Plasmodium Ovale Malaria
- Summary of Application : Tafenoquine is used for eliminating the hypnozoite stage of Plasmodium ovale that is responsible for relapse of these malarial infections .
- Methods of Application : For this use, a single dose of 300 mg is recommended . It is used with another medication, such as chloroquine, that kills the parasites in the bloodstream .
- Results or Outcomes : Tafenoquine has shown efficacy in preventing the relapse of P. ovale malaria .
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Application in Pharmacodynamics Study
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Application in Drug Discovery
- Summary of Application : Tafenoquine was discovered by the scientists at the Walter Reed Army Institute of Research in 1978 as a substitute for primaquine that would be more effective against relapsing vivax malaria .
- Results or Outcomes : Tafenoquine was further developed collaboratively between GlaxoSmithKline and Medicines for Malaria Venture . It was FDA approved on July 20, 2018 .
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Application in Drug Resistance Study
- Summary of Application : Tafenoquine has been studied for its role in overcoming drug resistance in malaria .
- Methods of Application : This involves studying the drug’s efficacy against various strains of Plasmodium species that have developed resistance to other antimalarial drugs .
- Results or Outcomes : The studies are ongoing, and the results could potentially lead to improved treatment strategies for drug-resistant malaria .
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Application in Drug Interaction Study
- Summary of Application : Tafenoquine has been studied for its interactions with other drugs, such as DHA-PQP or artemether-lumefantrine .
- Methods of Application : This involves administering tafenoquine in combination with other drugs and studying the effects .
- Results or Outcomes : These studies help in understanding how tafenoquine interacts with other drugs, which is crucial for ensuring safe and effective treatment regimens .
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Application in Drug Safety Study
- Summary of Application : Tafenoquine has been extensively studied for its safety profile .
- Methods of Application : This involves monitoring adverse events in patients taking tafenoquine and conducting laboratory tests to check for any potential toxic effects .
- Results or Outcomes : These studies have found that tafenoquine is generally well-tolerated in adults, with no convincing evidence for neurologic, ophthalmic, and cardiac toxicities .
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Application in Drug Efficacy Study
- Summary of Application : Tafenoquine has been studied for its efficacy in preventing the relapse of Plasmodium vivax malaria .
- Methods of Application : This involves administering tafenoquine to patients with P. vivax malaria and monitoring the rate of relapse .
- Results or Outcomes : Studies have shown that tafenoquine dose is the primary determinant of efficacy .
Safety And Hazards
- Adverse Events :
- Tafenoquine is generally well-tolerated in adults.
- Neurologic, ophthalmic, and cardiac toxicities are not convincingly associated.
- Psychotic disorder (attributed to higher doses) is a contraindication for chemoprophylaxis.
- Psychiatric illness is a warning for radical cure.
- Pregnancy and G6PD Testing :
- Tafenoquine should not be given during pregnancy.
- Quantitative G6PD testing is essential.
Future Directions
- Optimal radical curative regimens, including tafenoquine dosing, need further assessment.
- Safety in specific regions (Southeast Asia, South America, Oceania) requires more study.
properties
IUPAC Name |
4-N-[2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl]pentane-1,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28F3N3O3/c1-14-11-20(32-4)30-22-18(29-15(2)7-6-10-28)13-19(31-3)23(21(14)22)33-17-9-5-8-16(12-17)24(25,26)27/h5,8-9,11-13,15,29H,6-7,10,28H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHLFPGPEGDCJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(C=C2NC(C)CCCN)OC)OC3=CC=CC(=C3)C(F)(F)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28F3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
106635-81-8 (maleate) | |
Record name | Tafenoquine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106635807 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90869466 | |
Record name | Tafenoquine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90869466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
Record name | Tafenoquine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06608 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
The mechanism of action of tafenoquine is not well established but studies have reported a longer and more effective action when compared to primaquine. The active moiety of tafenoquine, 5,6 ortho quinone tafenoquine, seems to be redox cycled by _P. falciparum_ which are upregulated in gametocytes and liver stages. Once inside, the oxidated metabolite produces hydrogen peroxide and hydroxyl radicals. It is thought that these radicals produce leads to the parasite death. On the other hand, tafenoquine inhibits heme polymerase in blood stage of parasites which explains the activity against blood stages of parasites. | |
Record name | Tafenoquine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06608 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Tafenoquine | |
CAS RN |
106635-80-7 | |
Record name | Tafenoquine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106635-80-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tafenoquine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106635807 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tafenoquine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06608 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tafenoquine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90869466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TAFENOQUINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/262P8GS9L9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.